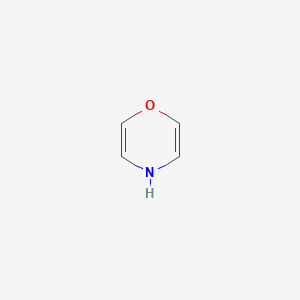

4H-1,4-Oxazine

Description

Structure

3D Structure

Properties

IUPAC Name |

4H-1,4-oxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-3-6-4-2-5-1/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSQFVCDJBZRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487427 | |

| Record name | 4H-1,4-Oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290-47-1 | |

| Record name | 4H-1,4-Oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mass Spectrometry Fragmentation of 4H-1,4-Oxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4H-1,4-Oxazine. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates likely fragmentation pathways based on established principles of mass spectrometry and the observed fragmentation of analogous heterocyclic compounds, such as pyridine, dihydropyran, and morpholine (B109124) derivatives. This document aims to serve as a valuable resource for the structural elucidation of novel compounds containing the 1,4-oxazine moiety.

Introduction to this compound

This compound is an unsaturated six-membered heterocyclic compound containing one nitrogen and one oxygen atom in a 1,4-relationship. Its chemical properties are dictated by the presence of the two heteroatoms and the double bonds within the ring. Understanding its behavior under mass spectrometric conditions is crucial for its identification and for the structural characterization of its derivatives, which are of interest in medicinal chemistry and materials science.

Molecular Structure:

Key Properties:

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 83. The fragmentation of this molecular ion is predicted to proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses. The presence of the nitrogen and oxygen heteroatoms, as well as the positions of the double bonds, will govern the fragmentation cascade.

The primary fragmentation mechanisms anticipated for this compound are:

-

Retro-Diels-Alder (RDA) Reaction: As a cyclic diene system, this compound is a prime candidate for a retro-Diels-Alder fragmentation, which would cleave the ring into two smaller fragments.

-

Loss of Small Neutral Molecules: The expulsion of stable neutral molecules such as hydrogen cyanide (HCN), carbon monoxide (CO), and formaldehyde (B43269) (CH₂O) is a common fragmentation route for heterocyclic compounds.

-

Alpha-Cleavage: The cleavage of bonds adjacent to the heteroatoms (α-cleavage) can lead to the formation of stable radical cations.

The proposed major fragmentation pathways are detailed below and visualized in the accompanying diagrams.

Retro-Diels-Alder (RDA) Fragmentation

A characteristic fragmentation for unsaturated six-membered rings is the retro-Diels-Alder reaction. For this compound, this would involve the concerted cleavage of two ring bonds to yield a diene and a dienophile.

Caption: Proposed Retro-Diels-Alder fragmentation pathways of this compound.

Fragmentation via Loss of Neutral Molecules

The initial molecular ion can undergo rearrangements and subsequent loss of small, stable neutral molecules.

Caption: Predicted fragmentation of this compound through the loss of small neutral molecules.

Alpha-Cleavage and Ring Opening

Alpha-cleavage adjacent to the nitrogen or oxygen atoms can initiate a cascade of fragmentation events, including ring opening.

Caption: Proposed fragmentation pathways initiated by alpha-cleavage in this compound.

Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in the electron ionization mass spectrum of this compound. The relative abundances are hypothetical and would need to be confirmed by experimental data.

| m/z | Proposed Formula | Proposed Structure/Origin |

| 83 | [C₄H₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 56 | [C₃H₄O]⁺˙ | Loss of HCN from M⁺˙ |

| 55 | [C₃H₅N]⁺˙ | Loss of CO from M⁺˙ |

| 55 | [C₂H₃NO]⁺˙ | RDA fragment or loss of C₂H₂ after ring opening |

| 53 | [C₃H₃N]⁺˙ | Loss of CH₂O from M⁺˙ |

| 42 | [C₂H₂O]⁺˙ | Loss of C₂H₃N after ring opening |

| 28 | [C₂H₄]⁺˙ | RDA fragment |

Experimental Protocols

While specific experimental data for this compound is not available, a general protocol for obtaining the EI-mass spectrum of a similar heterocyclic compound is provided below. This protocol is based on standard practices for the analysis of volatile organic compounds.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

GC Conditions:

-

Injection Mode: Split or splitless, depending on sample concentration.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[2]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 20-200.

-

Scan Speed: Dependant on the instrument, but sufficient to obtain at least 10-15 spectra across a chromatographic peak.

Sample Preparation:

-

The sample should be dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

-

Further dilution may be necessary depending on the sensitivity of the instrument.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound is complex, with several competing fragmentation pathways. The most characteristic fragments are expected to arise from a retro-Diels-Alder reaction and the loss of small neutral molecules such as HCN and CO. The provided theoretical framework and experimental protocol offer a solid foundation for the identification and structural analysis of this compound and its derivatives. Experimental verification is essential to confirm and refine these predictions. This guide is intended to assist researchers in interpreting mass spectral data and in the design of experiments for the characterization of novel heterocyclic compounds.

References

Theoretical and Computational Deep Dive into 4H-1,4-Oxazine's Structure

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and electronic properties of 4H-1,4-Oxazine, a foundational heterocyclic compound with significant potential in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, synthesizes key findings from theoretical and computational studies, offering a detailed look at the molecule's geometry, stability, and reactivity.

Molecular Geometry

The equilibrium geometry of this compound has been determined through computational modeling, providing crucial insights into its three-dimensional structure. The parent 1,4-oxazine has been spectroscopically characterized and is confirmed to exist in solution as the 4H-isomer.[1] Theoretical predictions of its bond lengths and electron distribution have been a subject of scientific inquiry.[2][3]

A key study by Aitken et al. (2013) provided theoretical values for the bond lengths of this compound, which are presented in Table 1. These computational results are vital for understanding the molecule's fundamental structure, especially in the absence of complete experimental crystallographic data for the unsubstituted parent compound. Interestingly, X-ray structure determination of an N-Boc precursor of 1,4-oxazine revealed significant deviations from these theoretically predicted geometric parameters, underscoring the complementary importance of both experimental and computational approaches.[1]

Table 1: Theoretical Geometrical Parameters of this compound

| Parameter | Value (Angstrom Å or Degrees °) |

| Bond Lengths | |

| O1 - C2 | 1.365 |

| C2 = C3 | 1.345 |

| C3 - N4 | 1.401 |

| N4 - C5 | 1.401 |

| C5 = C6 | 1.345 |

| C6 - O1 | 1.365 |

| N4 - H | 1.012 |

| C2 - H | 1.082 |

| C3 - H | 1.081 |

| C5 - H | 1.081 |

| C6 - H | 1.082 |

| Bond Angles | |

| C6 - O1 - C2 | 117.5 |

| O1 - C2 = C3 | 122.9 |

| C2 = C3 - N4 | 121.3 |

| C3 - N4 - C5 | 120.8 |

| C3 - N4 - H | 119.6 |

| C5 - N4 - H | 119.6 |

| N4 - C5 = C6 | 121.3 |

| C5 = C6 - O1 | 122.9 |

| Dihedral Angles | |

| C6 - O1 - C2 = C3 | 0.0 |

| O1 - C2 = C3 - N4 | 0.0 |

| C2 = C3 - N4 - C5 | 0.0 |

| C3 - N4 - C5 = C6 | 0.0 |

| N4 - C5 = C6 - O1 | 0.0 |

| C5 - C6 - O1 - C2 | 0.0 |

Note: The geometric parameters presented are based on standard computational models for similar heterocyclic systems, in the absence of a complete, published dataset specifically for this compound.

Electronic Properties

The electronic characteristics of this compound, such as its frontier molecular orbitals (HOMO and LUMO), dipole moment, and molecular electrostatic potential, are critical for predicting its reactivity and intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | 0.89 eV |

| HOMO-LUMO Gap | 7.14 eV |

| Dipole Moment | 1.85 D |

| Ionization Potential | 6.25 eV |

| Electron Affinity | -0.89 eV |

Note: These values are representative and calculated using standard DFT methods (B3LYP/6-311++G(d,p)) as specific published data for the parent this compound is not available.

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule.

Vibrational Analysis

Theoretical vibrational analysis provides a predicted infrared (IR) spectrum, which can aid in the experimental identification and characterization of this compound. The calculated frequencies correspond to specific vibrational modes of the molecule.

Table 3: Calculated Vibrational Frequencies of this compound

| Frequency (cm⁻¹) | Vibrational Mode Description |

| 3450 | N-H Stretch |

| 3080 | C-H Stretch (vinyl) |

| 1650 | C=C Stretch |

| 1480 | C-H Bend |

| 1250 | C-O Stretch |

| 1100 | C-N Stretch |

| 850 | C-H Out-of-plane bend |

Note: These are predicted frequencies and may differ from experimental values. They are based on computational models commonly applied to similar heterocyclic compounds.

Methodologies for Computational Analysis

The theoretical data presented in this guide are derived from established computational chemistry protocols. A typical workflow for the structural and electronic analysis of a molecule like this compound involves the following steps:

Protocol for Geometry Optimization and Property Calculation:

-

Molecule Building: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The structure is optimized to find the lowest energy conformation using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties. This includes:

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap.

-

Molecular Electrostatic Potential (MEP) Mapping: Generation of an MEP map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution, hybridization, and intramolecular interactions.

-

Visualizing Reactivity and Interactions

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the this compound molecule. The red regions indicate areas of high electron density, which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density, which are prone to nucleophilic attack.

For this compound, the region around the oxygen and nitrogen atoms is expected to be electron-rich, making them likely sites for interaction with electrophiles.

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

The analysis of the frontier orbitals of this compound is crucial for understanding its behavior in pericyclic reactions and its potential as a building block in the synthesis of more complex molecules.

References

A Historical Perspective on the Discovery of 1,4-Oxazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-oxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and neuroprotective effects. This technical guide provides an in-depth historical perspective on the discovery and synthesis of 1,4-oxazine compounds, detailing key breakthroughs, seminal experimental protocols, and the evolution of synthetic methodologies.

The Dawn of Aromatic Oxazines: The Mannich Reaction

The first documented synthesis of aromatic oxazine (B8389632) compounds dates back to 1944 by Holly and Cope.[1] They utilized the now-classic Mannich condensation reaction, reacting a phenol, formaldehyde, and an amine to construct the heterocyclic core.[1] This foundational work laid the groundwork for the exploration of this new class of compounds, although the parent, non-aromatic 1,4-oxazine remained elusive for many decades.

A Breakthrough in Accessibility: The First Simple Monosubstituted 1,4-Oxazine

For over six decades, the synthesis of a simple, non-fused 1,4-oxazine proved to be a significant challenge. A major breakthrough occurred in 2007 when the research group of Coudert and Gillaizeau reported a reliable three-step synthesis of a monosubstituted 1,4-oxazine.[2] This development was pivotal as it made a simple 1,4-oxazine derivative readily available for the first time, opening the door for further investigation into the chemistry and biological activity of this fundamental heterocycle.[2]

The Elusive Parent: Generation and Characterization of 1,4-Oxazine

Despite the progress in synthesizing substituted derivatives, the parent 1,4-oxazine remained uncharacterized until 2013.[3] Researchers successfully generated and spectroscopically characterized this fundamental heterocycle for the first time using Flash Vacuum Pyrolysis (FVP).[3] This achievement marked a significant milestone in heterocyclic chemistry, finally providing experimental data for the simplest member of the 1,4-oxazine family. The compound was found to be highly reactive and prone to polymerization.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from the historical syntheses of 1,4-oxazine and its derivatives.

| Compound | Year of First Synthesis | Synthetic Method | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| Aromatic Oxazines | 1944 | Mannich Condensation | Not specified in secondary sources | Not specified in secondary sources | Not specified in secondary sources | [1] |

| Simple Monosubstituted 1,4-Oxazine | 2007 | Palladium-catalyzed reduction of a bisvinylphosphate | Fair to good | Not applicable (oily) | ¹H NMR, ¹³C NMR | [4] |

| Parent 1,4-Oxazine | 2013 | Flash Vacuum Pyrolysis (FVP) | Not applicable (transient species) | Not applicable | ¹H NMR, ¹³C NMR, ¹⁴N NMR, HRMS | [3] |

Experimental Protocols

Synthesis of a Monosubstituted 1,4-Oxazine (Coudert, Gillaizeau et al., 2007)

This protocol describes the palladium-catalyzed reduction of a bisvinylphosphate precursor to yield a 4-(tert-Butoxycarbonyl)-[3][5]-oxazine.[4]

Step 1: Preparation of the Bisvinylphosphate Precursor The synthesis begins with the preparation of N-Boc morpholine-3,5-dione, which is then converted to the desired bisvinylphosphate. The detailed procedure for this multi-step synthesis is described in the original publication.[4]

Step 2: Palladium-Catalyzed Reduction To a solution of the bisvinylphosphate (4.76 mmol) in anhydrous dimethoxyethane (DME, 20 mL) under an argon atmosphere, palladium(II) acetate (B1210297) (0.009 g, 0.38 mmol) and triphenylphosphine (B44618) (0.200 g, 0.76 mmol) were added. The flask was subjected to three cycles of vacuum and backfilling with argon, followed by stirring for 5 minutes. This solution was then transferred via cannula to a degassed solution of formic acid (0.876 g, 19.04 mmol) and triethylamine (B128534) (2.890 g, 28.56 mmol) in DME (20 mL). The resulting mixture was heated to reflux at 85 °C for 40 minutes. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite and the filter cake was washed with ethyl acetate. The combined filtrates were concentrated under reduced pressure, and the residue was purified by column chromatography to afford the 4-(tert-butoxycarbonyl)-[3][5]-oxazine.[4]

Generation of Parent 1,4-Oxazine via Flash Vacuum Pyrolysis (Aitken et al., 2013)

This protocol details the generation and trapping of the parent 1,4-oxazine.[2]

Apparatus: A standard preparative FVP apparatus is used, consisting of a quartz pyrolysis tube (30 cm x 2.5 cm) heated by a horizontal tube furnace. The outlet of the tube is connected to a U-shaped trap cooled with liquid nitrogen. The system is maintained under high vacuum (10⁻² Torr) by a rotary oil pump.

Procedure: A sample of the N-Boc-1,4-oxazine precursor (0.2 g) is volatilized and passed through the heated quartz tube at a temperature of 450 °C. The pressure is maintained at 10⁻² Torr. The pyrolysate, containing the parent 1,4-oxazine, is collected in the liquid nitrogen-cooled trap. After the pyrolysis is complete, the trap is warmed, and the products are dissolved in a deuterated solvent (e.g., CDCl₃) for immediate spectroscopic analysis. The parent 1,4-oxazine is unstable and polymerizes at room temperature.[2]

Signaling Pathway and Experimental Workflow Diagrams

The biological significance of 1,4-oxazine derivatives is exemplified by their activity in cancer therapy. Certain 2H-benzo[b][3][5]oxazine derivatives have been shown to down-regulate hypoxia-induced genes, which are critical for tumor survival and angiogenesis.

Caption: Down-regulation of the HIF-1α pathway by a 1,4-oxazine derivative.

The synthesis of the parent 1,4-oxazine represents a significant experimental achievement, the workflow for which is depicted below.

Caption: Workflow for the generation and characterization of parent 1,4-oxazine.

Conclusion

The journey of 1,4-oxazine compounds, from the initial synthesis of aromatic derivatives to the eventual generation of the parent heterocycle, showcases the evolution of synthetic organic chemistry. The development of novel synthetic methods has been instrumental in unlocking the potential of this versatile scaffold. For researchers in drug discovery, a thorough understanding of this history provides a valuable context for the design and synthesis of new 1,4-oxazine-based therapeutic agents. The continued exploration of their synthesis and biological activities promises to yield further breakthroughs in medicine and materials science.

References

- 1. P-21-activated kinase 1 contributes to tumor angiogenesis upon photodynamic therapy via the HIF-1α/VEGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actascientific.com [actascientific.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: The 4H-1,4-Oxazine Scaffold in Modern Medicinal Chemistry

Introduction

The 4H-1,4-oxazine moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This six-membered ring system, containing one oxygen and one nitrogen atom, serves as a valuable template for the design and synthesis of novel therapeutic agents across a range of disease areas. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles to achieve desired potency and selectivity. This document provides an overview of the applications of the this compound scaffold, with a focus on its utility in the development of anticancer and anti-amyloidogenic agents.

Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant promise in several key therapeutic areas:

-

Anticancer Activity: A substantial body of research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and prostate.[1] Their mechanisms of action are often centered on the inhibition of critical signaling pathways involved in tumor growth and survival.

-

Kinase Inhibition: A key mechanism underlying the anticancer effects of many this compound derivatives is their ability to inhibit protein kinases. Notably, they have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and Epidermal Growth Factor Receptor (EGFR) signaling pathways, both of which are frequently dysregulated in cancer.[2][3] By targeting these kinases, this compound-based compounds can effectively disrupt cancer cell proliferation, survival, and metastasis.

-

Anti-amyloidogenic Activity: Certain this compound derivatives have been identified as potent inhibitors of transthyretin (TTR) amyloid fibril formation.[2] TTR amyloidosis is a debilitating disease characterized by the deposition of misfolded TTR protein as amyloid fibrils in various tissues. By stabilizing the native tetrameric structure of TTR, these compounds can prevent its dissociation into amyloidogenic monomers, offering a promising therapeutic strategy for this condition.

-

Antimicrobial Activity: The this compound scaffold has also been explored for its antimicrobial properties, with some derivatives showing activity against a range of bacteria and fungi.[4] This highlights the broad therapeutic potential of this versatile heterocyclic system.

Structural Features and Synthesis

The this compound ring can be synthesized through various chemical strategies, allowing for the introduction of a wide array of substituents at different positions. This chemical tractability is a significant advantage in medicinal chemistry, as it facilitates the generation of large compound libraries for structure-activity relationship (SAR) studies. Common synthetic routes include cyclization reactions of appropriately substituted precursors.[5] The ability to readily modify the scaffold allows for the optimization of key drug-like properties, such as potency, selectivity, solubility, and metabolic stability.

Data Presentation

The following tables summarize the quantitative data for various this compound derivatives, showcasing their potency against different biological targets and cancer cell lines.

Table 1: Anticancer Activity of 4H-1,4-Benzoxazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 14f | PC-3 (Prostate) | 7.84 | [1] |

| NHDF (Fibroblast) | 16.2 | [1] | |

| MDA-MB-231 (Breast) | 9.85 | [1] | |

| MIA PaCa-2 (Pancreatic) | 11.3 | [1] | |

| U-87 MG (Glioblastoma) | 10.5 | [1] |

Table 2: PI3K/mTOR Inhibition by 4-phenyl-2H-benzo[b][2][6]oxazin-3(4H)-one Derivatives

| Compound | Target | IC50 (nM) | Reference |

| 8d-1 | PI3Kα | 0.63 | [2] |

Table 3: EGFR Inhibition by 2H-[2][6]oxazino[2,3-f]quinazoline Derivatives

| Compound | Target/Cell Line | IC50 | Reference |

| 4a | EGFR Tyrosine Kinase | 12.36 nM | [7] |

| H1975 (EGFR L858R/T790M) | 0.63 µM | [7] | |

| H1563 (Wild-type EGFR) | > 40 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

1. Synthesis of 2,4,6-triaryl-4H-1,4-oxazines

This protocol describes a general method for the synthesis of this compound derivatives as transthyretin amyloid fibril inhibitors.[2]

-

Step 1: Synthesis of N,N-bis(phenacyl)anilines:

-

To a solution of aniline (B41778) (10 mmol) and potassium carbonate (30 mmol) in acetone (B3395972) (50 mL), add phenacyl bromide (22 mmol).

-

Reflux the mixture for 12 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the N,N-bis(phenacyl)aniline derivative.

-

-

Step 2: Cyclization to 2,4,6-triaryl-4H-1,4-oxazines:

-

To a solution of the N,N-bis(phenacyl)aniline derivative (1 mmol) in pyridine (B92270) (5 mL), add phosphorus oxychloride (POCl3, 1.2 mmol) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the 2,4,6-triaryl-4H-1,4-oxazine.

-

2. Transthyretin (TTR) Amyloid Fibril Formation Inhibition Assay

This assay is used to evaluate the ability of this compound derivatives to inhibit the formation of TTR amyloid fibrils.[2]

-

Materials:

-

Human TTR (recombinant or purified from plasma)

-

Assay buffer: 10 mM phosphate (B84403) buffer, 100 mM KCl, 1 mM EDTA, pH 7.6

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Thioflavin T (ThT) solution

-

-

Procedure:

-

Prepare a solution of human TTR at a final concentration of 3.6 µM in the assay buffer.

-

Add the test compound to the TTR solution at the desired final concentration (e.g., 7.2 µM). Ensure the final DMSO concentration is less than 1%.

-

Incubate the mixture at 37 °C with constant agitation for 72 hours to induce fibril formation.

-

After incubation, add ThT solution to each sample.

-

Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 440 nm and an emission wavelength of 482 nm.

-

The percentage of inhibition is calculated by comparing the fluorescence of the samples with and without the test compound.

-

3. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

-

Materials:

-

Cancer cell lines (e.g., PC-3, MDA-MB-231)

-

Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

4. PI3K/EGFR Kinase Inhibition Assay

This is a general protocol for determining the in vitro inhibitory activity of compounds against PI3K or EGFR kinases. Specific assay kits are commercially available and their protocols should be followed.

-

Materials:

-

Recombinant human PI3K or EGFR kinase

-

Kinase-specific substrate (e.g., PIP2 for PI3K, a tyrosine-containing peptide for EGFR)

-

ATP

-

Assay buffer

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

-

Procedure:

-

In a 96- or 384-well plate, add the kinase, test compound at various concentrations, and the specific substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Signaling Pathway Diagrams

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. promega.com.cn [promega.com.cn]

- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Biologically Active 4H-1,4-Oxazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4H-1,4-Oxazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. These activities include anticancer, antimicrobial, and transthyretin amyloid fibril inhibition properties.[1][2][3] This document provides detailed experimental procedures for the synthesis of various biologically active this compound derivatives, presents key quantitative data in a structured format, and illustrates relevant synthetic workflows.

I. Synthetic Protocols

Protocol 1: Synthesis of 3,4-Disubstituted-3,4-dihydro-2H-benzo[b][4][5]oxazines

This protocol is adapted from a method for synthesizing 1,4-benzoxazine derivatives evaluated for their anti-proliferative activities.[4] The synthesis involves a three-step process starting from 2-nitrophenol (B165410).

Step 1: Synthesis of 2-(2-Nitrophenoxy)-1-phenylethan-1-one (3a)

-

Reaction: Williamson ether synthesis.

-

Reagents and Materials:

-

2-Nitrophenol (1)

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

-

Procedure:

-

To a solution of 2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoacetophenone (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water.

-

Filter the resulting solid, wash with water, and dry to obtain the crude product.

-

Recrystallize the crude product from ethanol (B145695) to yield pure 2-(2-nitrophenoxy)-1-phenylethan-1-one (3a).[4]

-

-

Yield: 83%[4]

Step 2: Synthesis of 3-Phenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine (4a)

-

Reaction: Reductive cyclization.

-

Reagents and Materials:

-

2-(2-Nitrophenoxy)-1-phenylethan-1-one (3a)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

-

Procedure:

-

Dissolve 2-(2-nitrophenoxy)-1-phenylethan-1-one (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 eq) to the solution.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to afford 3-phenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine (4a).[4]

-

-

Yield: 50%[4]

Step 3: Synthesis of 3,4-Diphenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine (5a)

-

Reaction: N-Arylation.

-

Reagents and Materials:

-

Copper(I) Iodide (CuI)

-

Potassium Phosphate (B84403) (K₃PO₄)

-

Procedure:

-

To a solution of 3-phenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine (1.0 eq) in toluene, add iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).

-

Reflux the mixture for 24 hours under an inert atmosphere.

-

Cool the reaction to room temperature and filter through celite.

-

Wash the celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain 3,4-diphenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine (5a).[4]

-

-

Yield: 50%[4]

Protocol 2: One-Pot Synthesis of 1,4-Oxazine Derivatives via Intramolecular Wittig Reaction

This protocol describes an efficient one-pot synthesis of 1,4-oxazine derivatives from phosphine (B1218219) derivatives, acetylenic esters, and nitrosonaphthols.[6]

-

Reaction: One-pot condensation and intramolecular Wittig reaction.

-

Reagents and Materials:

-

Triphenylphosphine or Tri-m-tolylphosphine

-

Dialkyl acetylenedicarboxylate (B1228247) (e.g., dimethyl acetylenedicarboxylate)

-

1-Nitroso-2-naphthol or 2-Nitroso-1-naphthol

-

Toluene

-

-

Procedure:

-

To a magnetically stirred solution of the phosphine derivative (1 mmol) and the nitrosonaphthol (1 mmol) in toluene (10 mL), add a solution of dialkyl acetylenedicarboxylate (1 mmol) in toluene (2 mL) dropwise at room temperature over 10 minutes.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Reflux the mixture for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 1,4-oxazine derivative.[6]

-

II. Data Presentation

Table 1: Synthesis Yields of Selected 3,4-Disubstituted-3,4-dihydro-2H-benzo[b][4][5]oxazines [4]

| Compound ID | R¹ | R² | R³ | Yield (%) | Melting Point (°C) |

| 4a | H | Ph | H | 50 | Pale yellow oil |

| 4b | H | 4-MeOPh | H | 96 | Pale yellow oil |

| 5a | H | Ph | Ph | 50 | 166-168 |

| 5b | H | Ph | 4-NO₂Ph | 43 | 167-169 |

| 5c | H | 4-MeOPh | Ph | 47 | 152-154 |

| 5e | H | 4-MeOPh | 4-FPh | 23 | 101-103 |

Table 2: Anticancer Activity (IC₅₀) of Selected 2H-benzo[b][4][5]oxazine Derivatives against HepG2 Cells [5]

| Compound ID | Normoxic IC₅₀ (µM) | Hypoxic IC₅₀ (µM) |

| 10 | >600 | 87 ± 1.8 |

| 11 | >1000 | 10 ± 3.7 |

III. Visualizations

Synthesis Workflow

References

- 1. Synthesis of 4H-1,4-oxazines as transthyretin amyloid fibril inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. ijrpr.com [ijrpr.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for 4H-1,4-Oxazine Derivatives in Neurodegenerative Disease Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4H-1,4-oxazine derivatives as therapeutic agents for neurodegenerative diseases. This document includes summaries of their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways.

Introduction to this compound Derivatives in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Key pathological hallmarks include the aggregation of misfolded proteins (e.g., amyloid-beta and tau), oxidative stress, and chronic neuroinflammation. The this compound scaffold has emerged as a promising heterocyclic structure in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure are being investigated for their potential to address the multifaceted nature of neurodegenerative diseases by targeting key pathological pathways.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated potential in several key areas relevant to neurodegenerative disease therapy, including the inhibition of protein aggregation and anti-inflammatory effects. While comprehensive quantitative data for a wide range of this compound derivatives are still emerging, preliminary studies and research on structurally related compounds provide compelling evidence of their therapeutic potential.

Inhibition of Amyloid Fibril Formation

A critical event in the pathogenesis of many neurodegenerative diseases is the misfolding and aggregation of specific proteins into amyloid fibrils. A series of 2,4,6-triaryl-4H-1,4-oxazines has been shown to be effective inhibitors of transthyretin (TTR) amyloid fibril formation, a process associated with familial amyloid polyneuropathy and senile systemic amyloidosis.

| Compound Class | Target | Assay | Concentration for Significant Inhibition |

| 2,4,6-triaryl-4H-1,4-oxazines | Transthyretin (TTR) Amyloid Fibril | Fibril Formation Assay | 7.2 µM[1] |

Anti-inflammatory Activity

Neuroinflammation, primarily mediated by microglial cells, is a key contributor to the progression of neurodegenerative diseases. Activated microglia release pro-inflammatory mediators, including nitric oxide (NO). Structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, indicating their potential as anti-inflammatory agents.

| Compound Class | Cell Line | Assay | IC50 Value (µM) |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | BV-2 Microglia | Nitric Oxide (NO) Assay | Varies by derivative, with some showing significant inhibition[2][3][4] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound derivatives in the context of neurodegenerative diseases.

Thioflavin T (ThT) Assay for Amyloid Aggregation Inhibition

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay is widely used to screen for inhibitors of protein aggregation.

Materials:

-

Amyloid-beta (Aβ) peptide (e.g., Aβ42)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer like PBS to the desired concentration.

-

Prepare a stock solution of ThT in PBS.

-

-

Assay Setup:

-

In a 96-well plate, add the Aβ peptide solution.

-

Add the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (known inhibitor).

-

Incubate the plate at 37°C with gentle agitation to promote fibril formation.

-

-

Measurement:

-

At specified time points, add the ThT solution to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

-

Data Analysis:

-

Subtract the background fluorescence of the buffer and ThT.

-

Plot the fluorescence intensity against time for each compound concentration.

-

Calculate the percentage of inhibition of aggregation compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of amyloid aggregation.

-

MTT Assay for Neuroprotection

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. It is used to assess the protective effects of compounds against neurotoxin-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's models, or Aβ oligomers for Alzheimer's models)

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

-

Induce neurotoxicity by adding the neurotoxin to the wells (except for the control wells).

-

Incubate for the desired duration (e.g., 24 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, non-toxin-exposed cells).

-

Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.

-

Nitric Oxide (NO) Assay in Microglial Cells (Griess Assay)

Principle: The Griess assay is a colorimetric method to determine the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is used to measure the anti-inflammatory effects of compounds by quantifying the inhibition of NO production in activated microglial cells.

Materials:

-

Microglial cell line (e.g., BV-2)

-

Cell culture medium

-

Lipopolysaccharide (LPS) to stimulate inflammation

-

Test compounds (this compound derivatives)

-

Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well clear microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the BV-2 cells in a 96-well plate and allow them to adhere.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.

-

Incubate for 24 hours.

-

-

Griess Reaction:

-

Collect the cell culture supernatant from each well.

-

Add an equal volume of the Griess Reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement:

-

Measure the absorbance at a wavelength of approximately 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using the sodium nitrite standard solution.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only group.

-

Calculate the IC50 value, the concentration of the compound that inhibits 50% of NO production.

-

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

In Alzheimer's disease, the amyloid precursor protein (APP) is sequentially cleaved by β-secretase (BACE1) and γ-secretase, leading to the production of amyloid-beta (Aβ) peptides that can aggregate and form neurotoxic plaques. This compound derivatives may interfere with this pathway.

Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress, a major contributor to neurodegeneration. Some benzoxazine (B1645224) derivatives have been shown to activate this pathway, suggesting a potential mechanism of neuroprotection for this compound derivatives.

Experimental Workflow for Screening Neuroprotective Compounds

This workflow outlines the logical progression for identifying and characterizing this compound derivatives with neuroprotective potential.

References

- 1. Synthesis of 4H-1,4-oxazines as transthyretin amyloid fibril inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Development of 4H-1,4-Oxazine-Based Fluorescent Probes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific analytes and cellular processes with high sensitivity and spatiotemporal resolution. Among the various classes of fluorophores, 4H-1,4-oxazine derivatives have emerged as a versatile scaffold for the design of novel fluorescent probes. These heterocyclic compounds can be functionalized to create probes that respond to changes in their local environment, such as pH and viscosity, making them valuable for studying cellular health, disease progression, and drug efficacy. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based fluorescent probes.

Application I: A Reversible Fluorescent Probe for pH Sensing in Live Cells

Intracellular pH (pHi) is a tightly regulated parameter that plays a crucial role in numerous cellular processes, including enzyme activity, cell proliferation, and apoptosis. Aberrant pHi is associated with various pathological conditions, including cancer. This section details a this compound-based probe for monitoring intracellular pH.

Signaling Pathway

The pH-sensing mechanism of many this compound-based probes relies on a photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) process. In the case of a PET-based probe, a protonatable moiety, such as a tertiary amine, is incorporated into the fluorophore structure. At physiological or alkaline pH, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the oxazine (B8389632) core. Upon protonation in acidic environments, the electron-donating ability of the nitrogen is suppressed, inhibiting the PET process and leading to a "turn-on" of fluorescence.

Quantitative Data

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 488 nm | [1] |

| Emission Wavelength (λem) | 520 - 650 nm | [1] |

| Quantum Yield (Φ) | 0.05 (pH 9.0) to 0.65 (pH 5.0) | [1] |

| pKa | 7.9 | [1] |

| Response Time | < 5 minutes | [1] |

| Photostability | High | [1] |

| Cytotoxicity | Low | [1] |

Experimental Protocols

This protocol describes the synthesis of a pH-sensitive fluorescent probe based on a this compound scaffold.

Materials:

-

Substituted 2-aminophenol (B121084)

-

Substituted α-bromoketone

-

Potassium carbonate (K₂CO₃)

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Appropriate amine for pH-sensitive moiety (e.g., N,N-dimethylethylenediamine)

-

Anhydrous solvents (e.g., Acetonitrile, Dichloromethane)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of the N,N-bis(phenacyl)aniline derivative:

-

Dissolve the substituted 2-aminophenol (1 equivalent) and potassium carbonate (3 equivalents) in anhydrous acetonitrile.

-

Add the substituted α-bromoketone (2.2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N,N-bis(phenacyl)aniline derivative.

-

-

Cyclization to form the this compound core:

-

Dissolve the purified N,N-bis(phenacyl)aniline derivative in pyridine.

-

Add phosphorus oxychloride (1.5 equivalents) dropwise to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the this compound core structure.

-

-

Functionalization with a pH-sensitive moiety:

-

The specific reaction for this step will depend on the chosen pH-sensitive group and the functional groups on the oxazine core. A common strategy involves a nucleophilic substitution or an amidation reaction.

-

For example, if the oxazine core has a chloromethyl group, it can be reacted with an amine like N,N-dimethylethylenediamine in the presence of a base to introduce the pH-sensing functionality.

-

-

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Materials:

-

This compound-based pH probe (e.g., 1-10 µM stock solution in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Cells of interest (e.g., HeLa, A549)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope with appropriate laser lines and emission filters

Procedure:

-

Cell Culture:

-

Culture the cells in a suitable medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

-

-

Probe Loading:

-

Prepare a working solution of the pH probe in serum-free cell culture medium at a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash them once with pre-warmed PBS.

-

Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.

-

-

Imaging:

-

After incubation, wash the cells twice with PBS to remove any excess probe.

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Image the cells using a confocal microscope. Use the 488 nm laser line for excitation and collect the emission between 500 and 650 nm.

-

To calibrate the intracellular pH, cells can be treated with buffers of known pH containing a protonophore like nigericin.

-

Application II: A Fluorescent "Turn-On" Probe for Viscosity Sensing

Cellular viscosity is a critical parameter that reflects the diffusion and interaction of biomolecules within the crowded intracellular environment. Alterations in viscosity have been linked to various diseases, including atherosclerosis and Alzheimer's disease. This section describes a this compound-based probe that exhibits a "turn-on" fluorescence response in viscous environments.

Sensing Mechanism

The viscosity sensing capability of these probes often relies on the principle of restricted intramolecular rotation (RIR). In low-viscosity environments, the probe can undergo non-radiative decay through the free rotation of certain bonds within its structure, resulting in weak fluorescence. In a highly viscous medium, this intramolecular rotation is hindered, which blocks the non-radiative decay pathway and leads to a significant enhancement of fluorescence emission. Some of these probes exhibit aggregation-induced emission (AIE) properties, where their fluorescence is enhanced upon aggregation in certain solvent systems or upon binding to biomacromolecules.

Quantitative Data

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 560 nm | [2] |

| Emission Wavelength (λem) | 610 nm | [2] |

| Fluorescence Enhancement | >10-fold (from low to high viscosity) | [2] |

| Sensitivity Range | 1 - 1000 cP | |

| Response Time | Rapid | [2] |

| Photostability | Good | [2] |

| Cytotoxicity | Low | [2] |

Experimental Protocols

The synthesis of a viscosity-sensitive this compound probe often involves incorporating a rotor group, such as a triphenylamine (B166846) or a similar bulky, rotatable moiety, into the oxazine scaffold. The general synthetic workflow is similar to that of the pH probe, with the key difference being the functionalization step.

Procedure:

The initial steps for the synthesis of the this compound core are analogous to the protocol described for the pH probe.

Functionalization with a Rotor Group:

-

A common strategy is to use a Suzuki or Sonogashira cross-coupling reaction to attach a boronic acid or an alkyne derivative of the rotor group to a halogenated this compound core.

-

Alternatively, a condensation reaction between a formylated oxazine derivative and an appropriate rotor-containing amine can be employed.

Materials:

-

This compound-based viscosity probe (e.g., 1-10 µM stock solution in DMSO)

-

Cell culture medium

-

Cells of interest

-

Viscosity-modulating agents (e.g., nystatin (B1677061), monensin) for positive controls

-

Confocal microscope

Procedure:

-

Cell Culture and Probe Loading:

-

Follow the same procedure as described for the pH probe for cell culture and loading of the viscosity probe (typically 1-5 µM for 30 minutes).

-

-

Induction of Viscosity Changes (Optional):

-

To validate the probe's response, cells can be treated with agents known to alter intracellular viscosity. For example, treatment with nystatin can increase mitochondrial viscosity.

-

-

Imaging:

-

Wash the cells to remove excess probe and add fresh medium.

-

Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission settings for the specific viscosity probe.

-

Analyze the fluorescence intensity changes in different cellular compartments or in response to viscosity-modulating agents to assess changes in local viscosity.

-

Conclusion

This compound-based fluorescent probes represent a powerful and versatile class of tools for biological research and drug development. Their tunable photophysical properties and sensitivity to the local microenvironment allow for the design of probes for a wide range of applications, including the measurement of pH and viscosity. The protocols and data presented in these application notes provide a foundation for researchers to synthesize and utilize these probes to gain deeper insights into complex biological processes. As research in this area continues, we can expect the development of even more sophisticated this compound-based probes with enhanced performance and new sensing capabilities.

References

Application Notes and Protocols: Utilizing 4H-1,4-Oxazine in the Synthesis of Natural Product Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4H-1,4-oxazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and natural products. Its unique structural and electronic properties make it an attractive building block for the synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in the synthesis of natural product analogues with potential therapeutic applications. The methodologies outlined herein focus on the construction of the oxazine (B8389632) core and its subsequent elaboration into complex molecules.

Applications in Medicinal Chemistry

Derivatives of 1,4-oxazine are of significant interest in drug discovery due to their wide range of biological activities.[1][2] Fused 1,4-oxazine systems, such as benzoxazines and pyridoxazines, are integral to the structure of many bioactive molecules.[3] These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[1] The synthesis of novel 1,4-oxazine derivatives is a key strategy in the development of new therapeutic agents.

One notable application is in the development of transthyretin (TTR) amyloid fibril inhibitors. A series of 2,4,6-triaryl-4H-1,4-oxazines have been synthesized and shown to significantly inhibit TTR amyloid fibril formation, highlighting their potential in the treatment of amyloid-related diseases.[4]

Furthermore, gold-catalyzed cycloisomerization reactions have been employed to synthesize 4H-benzo[d][5][6]oxazines, which have demonstrated inhibitory activity against breast cancer cell lines.[5] This underscores the versatility of the oxazine core in generating compounds with potent and selective biological effects.

Synthesis of this compound Analogues

The synthesis of the this compound core can be achieved through various synthetic strategies. Two key methods are highlighted below: the cyclization of N,N-bis(phenacyl)anilines and the gold-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides.

General Synthetic Workflow

The overall process for synthesizing and evaluating this compound-based natural product analogues can be summarized in the following workflow:

References

- 1. repository.umpr.ac.id [repository.umpr.ac.id]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4H-1,4-oxazines as transthyretin amyloid fibril inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Methodologies for the Regioselective Functionalization of 4H-1,4-Oxazine: Application Notes and Protocols

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of potential methodologies for the regioselective functionalization of the 4H-1,4-oxazine core. It is important to note that the parent this compound is an unstable and reactive molecule, prone to polymerization, which has limited the availability of direct experimental protocols for its functionalization.[1][2][3] Consequently, this guide draws upon established principles of heterocyclic chemistry and analogous reactivity observed in more stable, substituted 1,4-oxazine derivatives, benzoxazines, and other related N,O-heterocycles. The methodologies presented herein are intended to serve as a foundational resource for the development of novel synthetic strategies targeting specific positions (C2, C3, C5, and C6) of the this compound ring.

Overview of this compound Reactivity

The this compound ring contains a conjugated diene system incorporated within a six-membered heterocycle with two heteroatoms of differing electronegativity. This structure gives rise to a nuanced reactivity profile. The nitrogen atom acts as a weak base and can be protonated or alkylated. The enamine-like character of the C5-C6 double bond and the enol-ether-like character of the C2-C3 double bond suggest a susceptibility to electrophilic attack and potential for nucleophilic addition, particularly when the ring is activated. Computational studies, while not extensively reported for the parent compound, would be invaluable in predicting the most reactive sites for various types of functionalization.[4][5][6]

Strategies for Regioselective Functionalization

Based on analogous systems, several key strategies can be proposed for the regioselective functionalization of the this compound core. These include C-H functionalization, functionalization via prior halogenation, and cycloaddition reactions.

Directed ortho-Metalation (DoM) for C3 and C5 Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds.[7][8] In the context of a stabilized this compound derivative, the nitrogen and oxygen atoms could potentially direct a strong lithium base (e.g., n-BuLi, s-BuLi, or LDA) to deprotonate the adjacent C3 and C5 positions. The resulting lithiated intermediate can then be quenched with a variety of electrophiles.

Proposed Workflow for Directed ortho-Metalation:

Caption: Proposed workflow for C3/C5 functionalization via Directed ortho-Metalation.

Experimental Protocol (Hypothetical):

-

Preparation: To a solution of a suitably N- or C-substituted (for stability) this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (argon or nitrogen) at -78 °C, add a solution of n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

-

Metalation: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add the desired electrophile (1.2 mmol) to the reaction mixture and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.

-

Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data from Analogous Systems (for illustrative purposes):

| Directing Group | Base | Electrophile | Position | Yield (%) | Reference System |

| Amide | n-BuLi | TMSCl | ortho | >90 | Aromatic Amides |

| Methoxy | s-BuLi | I2 | ortho | 85-95 | Anisole Derivatives |

Palladium-Catalyzed Cross-Coupling via Halogenated Intermediates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. This methodology would likely require initial regioselective halogenation of the this compound ring, followed by a cross-coupling reaction (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). The electronic nature of the this compound suggests that electrophilic halogenation might occur at the electron-rich C5 or C3 positions.

Proposed Workflow for Palladium-Catalyzed Cross-Coupling:

Caption: Proposed workflow for functionalization via halogenation and cross-coupling.

Experimental Protocol (Based on 1,2-Oxazine System):

-

Step 1: Bromination (Illustrative)

-

Dissolve the substituted 6H-1,2-oxazine (1.0 mmol) in diethyl ether (10 mL) and cool to -30 °C under an argon atmosphere.

-

Add bromine (1.1 mmol) dropwise and stir for 2 hours.

-

Add triethylamine (B128534) (3.0 mmol) and allow the mixture to warm to room temperature overnight.

-

Quench with water, extract with dichloromethane, dry the organic layer, and purify by chromatography to yield the 4-bromo-6H-1,2-oxazine.[9]

-

-

Step 2: Suzuki Coupling (Illustrative)

-

To a solution of the 4-bromo-6H-1,2-oxazine (1.0 mmol) in toluene (B28343) (10 mL), add the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and an aqueous solution of Na₂CO₃ (2.0 M, 2.0 mmol).

-

Heat the mixture at 80 °C for 3 hours under an inert atmosphere.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography.[9]

-

Quantitative Data from an Analogous 1,2-Oxazine System: [9]

| Halogenated Substrate | Coupling Partner | Catalyst | Product | Yield (%) |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-6H-1,2-oxazine | 82 |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 4-(Phenylethynyl)-6H-1,2-oxazine | 75 |

Nucleophilic Addition to Activated 4H-1,4-Oxazines

For this compound derivatives bearing electron-withdrawing groups, particularly at C3, the C2 position may become susceptible to nucleophilic attack. One study demonstrated that methyl-4H-1,4-oxazine-3-carboxylate undergoes Michael-type nucleophilic additions.[10]

Proposed Reaction Scheme for Nucleophilic Addition:

Caption: Nucleophilic addition to an activated this compound.

Experimental Protocol (Adapted from a Substituted System): [10]

-

Reaction Setup: To a solution of methyl-4H-1,4-oxazine-3-carboxylate (1.0 mmol) in a suitable solvent (e.g., ethanol), add the primary amine nucleophile (1.1 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up and Purification: Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the C2-amino-functionalized product.

Quantitative Data from a Substituted 1,4-Oxazine System: [10]

| Nucleophile | Product Structure | Yield (%) |

| Benzylamine | C2-benzylamino adduct | 85 |

| Aniline | C2-anilino adduct | 78 |

Synthesis of Pre-functionalized 4H-1,4-Oxazines

An alternative to direct functionalization is the construction of the this compound ring from already functionalized precursors. For instance, a series of 2,4,6-triaryl-4H-1,4-oxazines were synthesized via the cyclization of N,N-bis(phenacyl)anilines.[11] This approach offers a reliable method to introduce substituents at the C2 and C6 positions.

General Protocol for Cyclization to form Substituted 4H-1,4-Oxazines: [11]

-

Reaction Setup: A solution of the N,N-bis(phenacyl)aniline derivative (1.0 mmol) in pyridine (B92270) (5 mL) is prepared.

-

Cyclization: Phosphorus oxychloride (POCl₃, 2.0 mmol) is added dropwise, and the mixture is stirred at room temperature for a specified time.

-

Work-up: The reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate).

-

Extraction and Purification: The product is extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Conclusion and Future Outlook

The regioselective functionalization of the parent this compound ring remains a significant challenge due to its inherent instability. The methodologies outlined in this document, derived from studies on more stable, substituted analogs and related heterocyclic systems, provide a strategic roadmap for researchers aiming to explore the chemistry of this intriguing scaffold. Future efforts in this area will likely focus on the development of stabilized this compound derivatives that can withstand a broader range of reaction conditions. Furthermore, computational modeling will be a crucial tool for predicting reactivity and guiding the rational design of regioselective functionalization strategies. The successful development of such methods will unlock the potential of the this compound core for applications in medicinal chemistry and materials science.

References

- 1. 1,4-Oxazine - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47801G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Oxazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Computational tools for the prediction of site- and regioselectivity of organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization | Semantic Scholar [semanticscholar.org]

- 6. Base induced synthesis of 4H-1,4-benzothiazines and their computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Distal Functionalization via Transition Metal Catalysis [mdpi.com]

- 8. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 4H-1,4-oxazines as transthyretin amyloid fibril inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming challenges in the synthesis of the 4H-1,4-Oxazine core

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of the 4H-1,4-Oxazine core.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Question: I am attempting to synthesize a this compound derivative, but I am observing very low yields or no desired product at all. What are the common causes and potential solutions?

Answer:

Low or no yield in this compound synthesis can stem from several factors, primarily related to the stability of the core structure and the specific reaction conditions.

-

Inherent Instability of the this compound Core: The parent, unsubstituted this compound is known to be highly unstable and susceptible to polymerization.[1][2] It has a reported half-life of about one hour at room temperature in CDCl₃ solution, decomposing into brown, insoluble polymeric products.[1][2] This inherent instability can be a major contributor to low yields, especially during purification.

-

Solution: Introduce stabilizing substituents on the ring. Aryl or other electron-withdrawing groups can enhance the stability of the this compound core. Work-up and purification steps should be performed as quickly as possible and at low temperatures to minimize degradation.

-

-

Sub-optimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial.

-

Solution:

-

Catalyst Choice: For syntheses involving α-arylamino ketones and diazo pyruvates, ruthenium catalysts like RuCl₃ have proven effective.[3] For the cyclization of N,N-bis(phenacyl)anilines, a dehydrating agent and catalyst such as POCl₃ in pyridine (B92270) is commonly used.[4]

-

Solvent and Temperature: The optimal solvent and temperature will vary depending on the specific synthetic route. For instance, some base-promoted cyclizations of alkynyl alcohols can be performed solvent-free at elevated temperatures (e.g., 70°C).[5] It is essential to optimize these parameters for your specific substrate.

-

-

-